molecular formula C20H18ClN5O6S B2844028 N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 903349-12-2

N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2844028
CAS No.: 903349-12-2
M. Wt: 491.9
InChI Key: LNFVXIHZODANFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked chloro-methoxyphenyl amide moiety and a benzamide group bearing methyl and nitro substituents. The 1,3,4-oxadiazole ring is a pharmacologically significant heterocycle known for enhancing metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

N-[[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O6S/c1-11-13(4-3-5-15(11)26(29)30)19(28)22-9-18-24-25-20(32-18)33-10-17(27)23-14-8-12(21)6-7-16(14)31-2/h3-8H,9-10H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVXIHZODANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorinated and methoxy-substituted phenyl ring
  • Oxadiazole moiety contributing to diverse biological activity
  • Thioether linkage which may enhance bioavailability

The molecular formula is C21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S with a molecular weight of 456.98 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that derivatives of oxadiazoles, including those similar to this compound, show significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies reported IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties .

2. Antibacterial Properties

The compound has shown moderate to strong antibacterial activity against certain strains:

  • Activity Against Bacteria : It has been tested against Salmonella typhi and Bacillus subtilis, showing effective inhibition .

3. Antioxidant Activity

The presence of the oxadiazole moiety enhances the antioxidant potential:

  • DPPH Radical Scavenging Assay : Compounds with similar structures have demonstrated significant radical scavenging ability, suggesting potential applications in oxidative stress-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Key Enzymes

The compound may act as an inhibitor of specific enzymes involved in cancer progression and bacterial growth. For example:

  • Enzyme Targets : Similar compounds have shown to inhibit enzymes like topoisomerases and proteases critical for cancer cell survival .

2. Interaction with Cellular Pathways

Molecular docking studies suggest that the compound interacts with proteins involved in cellular signaling pathways:

  • Hydrophobic Interactions : These interactions are crucial for binding affinity and subsequent biological effects .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

Study ReferenceBiological ActivityFindings
AnticoagulantInhibits factor Xa; potential for thromboembolic treatment
AnticancerSignificant cytotoxicity against multiple cancer cell lines
AntibacterialEffective against Salmonella typhi and Bacillus subtilis

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21ClN4O5S
  • Molecular Weight : 488.9 g/mol

These properties suggest that the compound may exhibit diverse biological activities, making it a candidate for further investigation in drug development.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural features to N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide may possess anticancer properties. The presence of the oxadiazole moiety is known for enhancing cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells, making them valuable in oncology .

2. Antimicrobial Properties
The thioether linkage in the compound may contribute to antimicrobial activity. Compounds with similar functional groups have been reported to exhibit significant antibacterial and antifungal effects. For instance, thioether-containing compounds have been shown to disrupt bacterial cell membranes and inhibit growth, suggesting potential applications in treating infections caused by resistant strains .

3. Neuroprotective Effects
Emerging research suggests that compounds with nitrobenzamide structures can modulate neuroinflammation and provide neuroprotection. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Investigations into the modulation of signaling pathways involved in neuroprotection could lead to novel treatments .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of an oxadiazole derivative on breast cancer cell lines. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways. The study concluded that modifications to the oxadiazole structure could enhance anticancer efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thioether compounds were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing new antimicrobial agents based on the thioether framework present in this compound .

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound integrates multiple functional groups that govern its reactivity:

  • 5-Chloro-2-methoxyphenylamino group : Provides aromatic electrophilic substitution potential.

  • 1,3,4-Oxadiazole-thioether linkage : A heterocyclic scaffold susceptible to nucleophilic substitution and redox reactions.

  • 2-Methyl-3-nitrobenzamide : The nitro group (–NO₂) facilitates electron-deficient aromatic systems, influencing electrophilic reactivity.

Formation of the 1,3,4-Oxadiazole-Thioether Core

The oxadiazole ring is synthesized via cyclization of thiosemicarbazides or hydrazide intermediates, as observed in US Patent US9505749B2 . For this compound:

  • Thiosemicarbazide Precursor : React 2-mercaptoacetic acid hydrazide with 2-((5-chloro-2-methoxyphenyl)amino)acetyl chloride.

  • Cyclization : Use POCl₃ or polyphosphoric acid (PPA) to dehydrate the intermediate, forming the 1,3,4-oxadiazole ring .

Reaction Step Reagents/Conditions Yield
Thiosemicarbazide formationHydrazine, DCM, RT~75%
Oxadiazole cyclizationPOCl₃, reflux, 6 hrs~68%

Amide Coupling of the Benzamide Moiety

The nitrobenzamide group is introduced via carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 2-methyl-3-nitrobenzoic acid and the oxadiazole-methylamine intermediate .

Reaction Parameter Details
Coupling AgentEDCl, HOBt, DMF
Temperature0°C → RT, 12 hrs
Yield~82%

Metabolic Pathways (In Silico Analysis)

The compound’s thioether and nitro groups suggest potential metabolic transformations:

  • Glutathione Conjugation : The thioether linkage may undergo glutathione-S-transferase (GST)-mediated conjugation, forming mercapturic acid derivatives .

  • Nitro Reduction : The –NO₂ group could be reduced to –NH₂ by nitroreductases, forming an amine derivative .

Metabolic Pathway Enzymes/Co-factors Potential Metabolites
Glutathione conjugationGST, γ-glutamyltransferaseS-(Oxadiazole)mercapturate
Nitro reductionNADPH-dependent reductases3-Aminobenzamide derivative

Stability and Degradation

  • Hydrolytic Degradation : The amide bond is stable under physiological pH but susceptible to hydrolysis in acidic/basic conditions (e.g., t₁/₂ = 24 hrs at pH 1.2) .

  • Photodegradation : The nitro group may promote photolytic cleavage under UV light, forming nitroso intermediates .

Functional Group Reactivity in Drug Design

  • Thioether Linkage : Enhances membrane permeability and serves as a substrate for prodrug activation .

  • Nitro Group : Acts as an electron-withdrawing group, stabilizing the aromatic system and modulating target binding .

Key Research Insights

  • Patent US9505749B2 : Highlights the use of similar oxadiazole-thioether scaffolds in kinase inhibitors, emphasizing their role in enhancing target selectivity .

  • PMC3315628 : Notes nitrobenzamide derivatives as GPCR modulators, with nitro groups influencing ligand-receptor interactions .

  • Mercapturic Acid Pathway : Suggests potential detoxification routes for thioether-containing compounds .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole-Thioether Linkages

Compound A : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide (from , Ref. 10)

  • Structural Similarities : Shares the 1,3,4-oxadiazole-thioether backbone and chloro-methoxyphenyl amide group.
  • Activity: Demonstrated lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM), suggesting anti-inflammatory applications.

Compound B : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

  • Structural Similarities : Contains the 1,3,4-oxadiazole-methyl group but substitutes the thiazol-2-amine for the benzamide.
  • Key Differences : The thiazole ring introduces additional hydrogen-bonding sites, which may alter target selectivity compared to the nitrobenzamide group in the target compound.

Analogues with Aryl Amide Substitutions

Compound C : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

  • Structural Similarities : Features a benzamide group with halogen substitutions (Cl, F) and a thiazole core.
  • Activity : Targets pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens, suggesting the target compound’s chloro-methoxy group could similarly disrupt enzyme active sites .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound C
Core Structure 1,3,4-Oxadiazole-thioether 1,3,4-Oxadiazole-thioether Thiazole-benzamide
Key Substituents Cl, OMe, NO₂, Me Cl, OMe, butanamide Cl, F, thiazole
Molecular Weight (Da) ~495 (estimated) ~438 ~316
Bioactivity Predicted LOX inhibition LOX inhibition (IC₅₀ = 12.3 µM) PFOR inhibition (anti-parasitic)

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Proton Position Target Compound* Compound A Compound C
Aromatic CH (Nitro) 8.2–8.5 N/A 7.8–8.1
Oxadiazole-CH₂ 4.3–4.7 4.1–4.5 N/A
Thioether-CH₂ 3.8–4.0 3.6–3.9 N/A

*Predicted based on analogous shifts in and .

Preparation Methods

Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives

The oxadiazole ring is synthesized via cyclodehydration of a hydrazide intermediate. As demonstrated in the preparation of analogous compounds, benzoic acid derivatives are condensed with hydrazine hydrate to form benzohydrazides (B1–17 ), followed by treatment with carbon disulfide (CS₂) under basic conditions to yield 1,3,4-oxadiazole-2-thiol intermediates (C1–17 ). For the target compound, 5-chloro-2-methoxybenzoic acid serves as the starting material.

Reaction Conditions :

  • Step 1 : Benzoic acid + hydrazine hydrate → benzohydrazide (0–5°C to RT, 8–12 h).
  • Step 2 : Benzohydrazide + CS₂ + KOH → 1,3,4-oxadiazole-2-thiol (DMF, 80°C, 6 h).

Key Analytical Data :

  • FT-IR: C═S stretch at 1270–1220 cm⁻¹.
  • ¹H NMR: −SH proton at δ 12–11 ppm.

Thioetherification of the Oxadiazole Intermediate

Mannich Reaction for Thioether Linkage

The methylthioether bridge is introduced via a Mannich reaction between the oxadiazole-2-thiol (C1–17 ) and formaldehyde in the presence of benzophenone (BP). This step attaches a methylene group to the sulfur atom, enabling subsequent functionalization.

Optimized Protocol :

  • Reactants : Oxadiazole-2-thiol (1 equiv), formaldehyde (2 equiv), BP (1.5 equiv).
  • Solvent : Ethanol, reflux (6 h).
  • Yield : 72–85%.

Characterization :

  • ¹³C NMR: Methylene (−CH₂) at δ 70–60 ppm.
  • HRMS: [M + H]⁺ confirms molecular weight.

Functionalization with the Nitrobenzamide Moiety

Amide Coupling via HATU/DIPEA

The final step involves coupling 2-methyl-3-nitrobenzoyl chloride with the aminomethyl-oxadiazole intermediate. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are employed to activate the carboxyl group for nucleophilic attack by the primary amine.

Procedure :

  • Reactants : Aminomethyl-oxadiazole (1 equiv), 2-methyl-3-nitrobenzoyl chloride (1.2 equiv).
  • Conditions : DCM, HATU (0.3 equiv), DIPEA (2 equiv), RT (3–5 h).
  • Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 68–74%.

Spectroscopic Validation :

  • ¹H NMR: Aromatic protons at δ 7.84–7.85 (d, J = 7.68 Hz), amide NH at δ 8.02 (s).
  • IR: C=O stretch at 1680 cm⁻¹.

Comparative Analysis of Synthetic Routes

Step Method Solvent Catalyst/Reagent Yield (%) Reference
Oxadiazole formation Cyclocondensation DMF KOH 78–85
Thioetherification Mannich reaction Ethanol Formaldehyde 72–85
Amide coupling HATU-mediated DCM DIPEA 68–74

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Synthesis

The use of POCl₃ as a cyclizing agent minimizes side reactions during oxadiazole formation, achieving >95% purity (HPLC). Substituting DMF with ACN reduces racemization in the benzohydrazide intermediate.

Purification of Nitrobenzamide Derivatives

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the nitrobenzamide product from unreacted starting materials. Recrystallization in ethanol further enhances purity (>98%).

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:

  • Catalyst Selection : Use coupling agents like HATU or EDCI for amide bond formation to minimize side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Reaction Monitoring : Employ TLC or HPLC to track reaction progress and optimize time/temperature .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., nitro group at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 504.08) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for amide) .

Q. What initial biological assays are recommended to screen for bioactivity?

Methodological Answer: Prioritize:

  • Enzyme Inhibition Assays : Test against targets like lipoxygenase or kinases using fluorometric/colorimetric substrates .
  • Antimicrobial Screening : Disk diffusion/MIC assays against Gram-positive/negative bacteria .
  • Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence regioselectivity in derivatization reactions?

Methodological Answer: The nitro group’s electron-withdrawing nature directs electrophilic attacks to meta/para positions. Strategies include:

  • Computational Modeling : DFT calculations to map electron density (e.g., nitrobenzamide’s LUMO localization) .
  • Directed Functionalization : Use protecting groups (e.g., Boc) to shield reactive sites during synthesis .

Q. How can researchers resolve contradictions in pharmacological data across analogs with varying substituents?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., chloro vs. methoxy substituents) using standardized assays .
  • Binding Studies : Surface plasmon resonance (SPR) to quantify target affinity differences .
  • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify trends .

Q. What strategies mitigate solubility challenges during in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–9 buffers, heat (40–60°C), and light (ICH Q1B guidelines) .
  • HPLC Stability Indicators : Monitor degradation products (e.g., nitro group reduction to amine) .
  • LC-MS/MS : Quantify half-life in simulated gastric fluid .

Q. What mechanistic insights support its potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR kinase) .
  • Kinase Profiling : Screen against kinase panels (e.g., DiscoverX) to identify off-target effects .
  • Mutagenesis Studies : Validate key binding residues (e.g., T790M mutation resistance testing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.